5-phenyl-N-(pyridin-3-ylmethyl)-1,3,4-oxadiazole-2-carboxamide
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Overview
Description
5-PHENYL-N-[(PYRIDIN-3-YL)METHYL]-1,3,4-OXADIAZOLE-2-CARBOXAMIDE is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that includes a phenyl group, a pyridine moiety, and an oxadiazole ring, making it a versatile scaffold for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-PHENYL-N-[(PYRIDIN-3-YL)METHYL]-1,3,4-OXADIAZOLE-2-CARBOXAMIDE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-PHENYL-N-[(PYRIDIN-3-YL)METHYL]-1,3,4-OXADIAZOLE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine or phenyl rings, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a catalyst or alkylating agents (e.g., alkyl halides) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-PHENYL-N-[(PYRIDIN-3-YL)METHYL]-1,3,4-OXADIAZOLE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-PHENYL-N-[(PYRIDIN-3-YL)METHYL]-1,3,4-OXADIAZOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. For instance, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Similar in structure but contain a sulfur atom in the ring.
Pyrazoles: Contain a five-membered ring with two nitrogen atoms.
Quinolinyl-pyrazoles: Feature a fused ring system with a pyrazole and quinoline moiety.
Uniqueness
5-PHENYL-N-[(PYRIDIN-3-YL)METHYL]-1,3,4-OXADIAZOLE-2-CARBOXAMIDE stands out due to its unique combination of a phenyl group, pyridine moiety, and oxadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H12N4O2 |
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Molecular Weight |
280.28 g/mol |
IUPAC Name |
5-phenyl-N-(pyridin-3-ylmethyl)-1,3,4-oxadiazole-2-carboxamide |
InChI |
InChI=1S/C15H12N4O2/c20-13(17-10-11-5-4-8-16-9-11)15-19-18-14(21-15)12-6-2-1-3-7-12/h1-9H,10H2,(H,17,20) |
InChI Key |
XRQWBOHOBHSLQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
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